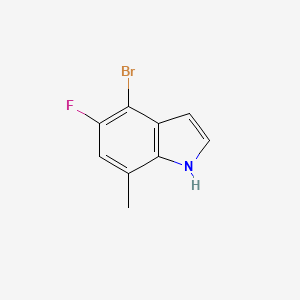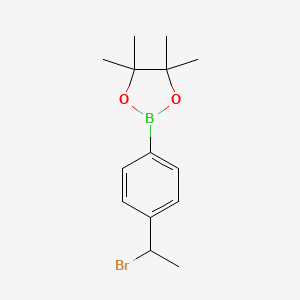
4-bromo-5-fluoro-7-methyl-1H-indole
Descripción general
Descripción
4-bromo-5-fluoro-7-methyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C9H7BrFN . Indoles play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of 4-bromo-5-fluoro-7-methyl-1H-indole consists of a bromine atom at the 4th position, a fluorine atom at the 5th position, and a methyl group at the 7th position of the indole ring .Physical And Chemical Properties Analysis
4-bromo-5-fluoro-7-methyl-1H-indole has a molecular weight of 228.06 . It is a white to yellow solid .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Indole derivatives, including those structurally related to 4-bromo-5-fluoro-7-methyl-1H-indole, have been extensively studied for their synthesis methodologies. Schlosser et al. (2006) described a rational approach to accessing a wide range of fluoroindolecarboxylic acids, emphasizing the versatility of fluoroindoles as precursors for further chemical transformations (Schlosser, Ginanneschi, & Leroux, 2006). This highlights the importance of fluoroindole derivatives in synthetic organic chemistry, providing pathways to more complex molecules.
Pharmaceutical Research
In the realm of pharmaceutical research, the indole core is a common feature in compounds with significant biological activities. Wang et al. (2003) discovered a novel HIV-1 attachment inhibitor, showcasing the therapeutic potential of indole derivatives in treating viral infections (Wang et al., 2003). This study exemplifies the critical role of indole modifications in developing new drugs with potent biological effects.
Photophysical Studies
Indole derivatives are also of interest in photophysical studies due to their fluorescent properties. Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-bromodehydroamino acids, highlighting their potential as fluorescent probes due to their high fluorescence quantum yields and solvent sensitivity (Pereira, Castanheira, Ferreira, & Queiroz, 2010). This application is particularly relevant in the development of new materials and sensors.
Antitumor Activities
The modification of indole rings has led to compounds with notable antitumor activities. Houxing (2009) synthesized 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones, demonstrating significant inhibitory activity against various cancer cell lines, pointing towards the indole scaffold's utility in cancer research (Houxing, 2009).
Chemical Reactivity and Interactions
Studies on the reactivity of indole derivatives provide insights into their chemical behavior, which is crucial for designing reaction pathways and understanding biological interactions. Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, offering a framework for predicting and optimizing reactions involving these compounds (Lakhdar et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-5-fluoro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-7(11)8(10)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEREHXOPRSXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-fluoro-7-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)

![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)
![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)


![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)
![9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine](/img/structure/B1528072.png)
![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1528078.png)
![Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate](/img/structure/B1528080.png)
![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)